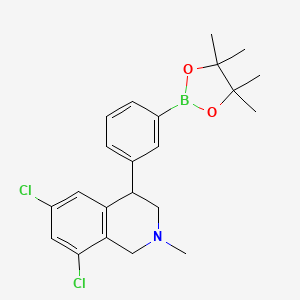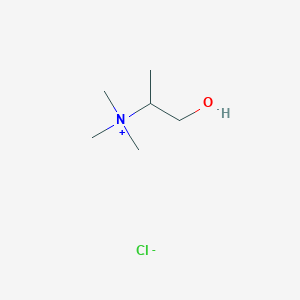![molecular formula C17H20N2O4 B12944536 Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-47-9](/img/structure/B12944536.png)
Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexylmethyl-substituted imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclohexylmethylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate, which is then cyclized to form the imidazolidinone ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of benzoic acid is coupled with a halogenated imidazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position adjacent to the aromatic ring can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring or the imidazolidinone ring.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid moiety.
Imidazolidinone derivatives: Compounds with different substituents on the imidazolidinone ring.
Uniqueness
3-(3-(Cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is unique due to the combination of its benzoic acid and imidazolidinone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
651748-47-9 |
|---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
3-[3-(cyclohexylmethyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H20N2O4/c20-15-11-18(10-12-5-2-1-3-6-12)17(23)19(15)14-8-4-7-13(9-14)16(21)22/h4,7-9,12H,1-3,5-6,10-11H2,(H,21,22) |
InChI Key |
YBHYAZDYGIASCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
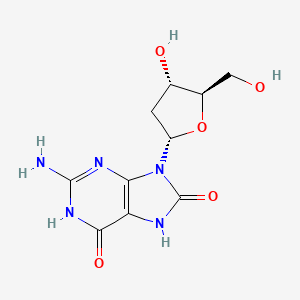

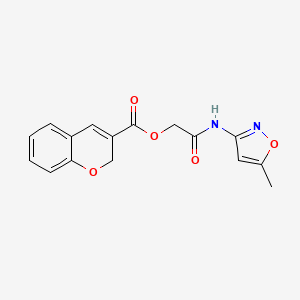
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
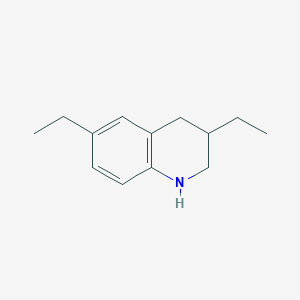
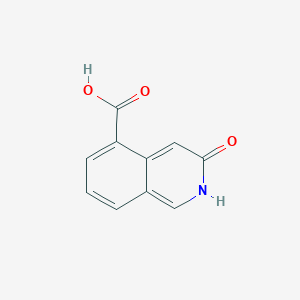
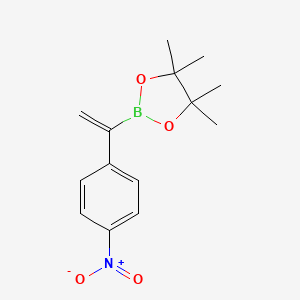
![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
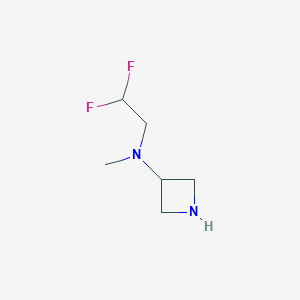
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
